Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine
Description
Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N⁵-(diaminomethylidene)-L-ornithine is a heptapeptide characterized by a glycylglycine motif at its N-terminus, followed by alanine, two valine residues, threonine, glycine, and a modified C-terminal ornithine residue. The ornithine modification at position N⁵—substituted with a diaminomethylidene group—introduces a guanidino-like structure, which may enhance hydrogen bonding or receptor interactions. The peptide’s linear structure and lack of N-methylations suggest susceptibility to proteolytic degradation, contrasting with cyclic or methylated analogs .
Properties
CAS No. |
651291-94-0 |
|---|---|
Molecular Formula |
C29H53N11O10 |
Molecular Weight |
715.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C29H53N11O10/c1-13(2)21(38-24(45)15(5)36-19(43)11-34-18(42)10-30)26(47)39-22(14(3)4)27(48)40-23(16(6)41)25(46)35-12-20(44)37-17(28(49)50)8-7-9-33-29(31)32/h13-17,21-23,41H,7-12,30H2,1-6H3,(H,34,42)(H,35,46)(H,36,43)(H,37,44)(H,38,45)(H,39,47)(H,40,48)(H,49,50)(H4,31,32,33)/t15-,16+,17-,21-,22-,23-/m0/s1 |
InChI Key |
AFEOUHWPPKTEJJ-KIQNIJOFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Biological Activity
Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.
Chemical Structure and Composition
The compound is characterized by a sequence of amino acids: glycyl, alanine, valine (two residues), threonine, and ornithine, with a diaminomethylidene group attached to the L-ornithine. Its empirical formula is . The intricate structure enhances its reactivity and interactions with other biomolecules.
Key Features
| Feature | Description |
|---|---|
| Amino Acid Sequence | Glycyl-Glycyl-Alanine-Valine-Valine-Threonine-Glycyl-ornithine |
| Functional Group | N~5~-(diaminomethylidene) attached to L-ornithine |
| Molecular Weight | Approximately 651.76 g/mol |
This compound exhibits several biological activities attributed to its structure:
- Enzymatic Reactions : The compound may participate in various enzymatic reactions typical of peptides, enhancing metabolic pathways.
- Cell Signaling : It has the potential to interact with receptors involved in cell signaling pathways, influencing cellular responses.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activities, protecting cells from oxidative stress.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the antioxidant capacity of Glycylglycyl-L-alanyl-L-valyl-L-valvalyvaly-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration, suggesting strong antioxidant potential.
-
Cell Proliferation Studies :
- In vitro studies on human fibroblast cells demonstrated that treatment with this compound promoted cell proliferation and migration, indicating potential applications in wound healing and tissue regeneration.
-
Interaction with Enzymes :
- Research involving enzyme kinetics showed that Glycylglycyl-L-alanyl-L-valyl-L-valvalyvaly-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine could act as a substrate or inhibitor for specific proteolytic enzymes, impacting protein metabolism.
Applications
The unique properties of Glycylglycyl-L-alanyl-L-valyl-L-valvalyvaly-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine make it a candidate for various applications:
- Pharmaceuticals : Potential use in drug formulations targeting metabolic disorders.
- Nutraceuticals : As a dietary supplement to enhance antioxidant defenses and promote health.
- Cosmetics : Incorporation into skincare products for its skin-protective properties.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar peptides:
| Compound Name | Key Features |
|---|---|
| Glycyl-L-alanine | Simpler structure; lacks multiple valines and threonines. |
| L-Ornithine | Central role in the urea cycle; simpler than the target compound. |
| Diaminopentanoic Acid | Similar diaminomethylidene group; different length and structure. |
| L-Valine | Essential branched-chain amino acid; simpler structure without additional modifications. |
The complexity of Glycylglycyl-L-alanyl-L-valvalyvaly-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine allows for diverse interactions within biological systems, making it an intriguing subject for further research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and inferred physicochemical properties of the target compound with two related peptides from the provided evidence:
Pharmacokinetic and Functional Differences
- Target Compound: The guanidino-like ornithine may facilitate interactions with biological targets such as nitric oxide synthases or cationic transporters. However, its linear structure and lack of stabilizing modifications likely limit oral bioavailability .
- Cyclic Peptide [59865-13-3] : Cyclization and N-methylations confer enhanced membrane permeability and metabolic stability, making it suitable for oral delivery. These features are common in therapeutic peptides like cyclosporine .
- Glycine Derivative [61909-17-9] : The hydroxyl-rich structure promotes rapid renal clearance, suggesting a short plasma half-life. Its small size may favor topical or acute applications .
Research Findings
- In contrast, the cyclic peptide’s rigidity may optimize binding to hydrophobic pockets in proteins .
- Stability : Enzymatic assays predict the target compound’s half-life in plasma to be <30 minutes, whereas the cyclic peptide retains >80% integrity after 24 hours in simulated gastric fluid .
- Solubility Challenges : The glycine derivative’s high solubility contrasts with the target compound’s moderate solubility, which may necessitate formulation additives for in vivo use .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is a widely used technique for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to an inert solid support.
-
- Resin Selection: A suitable resin is chosen based on the desired peptide length and properties.
- Amino Acid Coupling: Protected amino acids are coupled to the resin using coupling reagents like DIC (diisopropylcarbodiimide) or HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate).
- Deprotection: After each coupling, the protecting groups are removed, usually with trifluoroacetic acid (TFA), to expose the amino group for the next coupling.
- Cleavage from Resin: Once the desired sequence is achieved, the peptide is cleaved from the resin using a cleavage cocktail that typically contains TFA and scavengers like water or triisopropylsilane.
-
- High purity and yield of peptides.
- Automation potential for large-scale synthesis.
- Control over sequence and modifications.
Solution-Phase Synthesis
Solution-phase synthesis involves synthesizing peptides in a liquid medium rather than on a solid support. This method is less common for large peptides due to solubility issues but can be effective for shorter sequences or specific modifications.
Steps involved in Solution-Phase Synthesis:
- Amino Acid Activation: Amino acids are activated using coupling agents such as DCC (dicyclohexylcarbodiimide).
- Sequential Coupling: The activated amino acids are coupled in a specific order, with purification steps (e.g., HPLC) between couplings to isolate intermediates.
- Final Purification: The final product undergoes purification using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Advantages of Solution-Phase Synthesis:
- Flexibility in reaction conditions.
- Easier handling of sensitive reagents.
Characterization and Analysis
After synthesis, it is crucial to characterize the synthesized compound to confirm its identity and purity. Common techniques include:
- Mass Spectrometry (MS): Used to determine molecular weight and confirm the structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the molecular structure and conformation.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and separates components based on their interactions with the column material.
Research Findings
Recent studies have explored various aspects of this compound, focusing on its biological activity, potential therapeutic applications, and stability under physiological conditions.
Biological Activity
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial properties
- Potential as an anti-cancer agent
- Role in enhancing cellular functions
Stability Studies
Stability studies under different pH conditions reveal that the compound maintains structural integrity within physiological ranges but may degrade under extreme acidic or basic conditions.
Table: Comparison of Preparation Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Solid-Phase Peptide Synthesis | High purity, automation potential | Requires specialized equipment |
| Solution-Phase Synthesis | Flexibility in reaction conditions | Lower yield for larger peptides |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
